Chiral Purity and Procurement: Racemate vs. Single Enantiomers for CNS Drug Discovery
The compound is available as a racemic mixture (CAS 1270482-67-1) and as a single enantiomer, (R)-1-(2-Chloro-3-fluorophenyl)ethanamine (CAS 1213097-82-5). The commercial availability of the defined chiral center is critical for CNS-focused drug discovery programs where stereochemistry profoundly impacts pharmacodynamics and pharmacokinetics . The racemate is offered by vendors at a purity of ≥95% or 97%, while the (R)-enantiomer is available at a higher purity of 98% from specialized suppliers, indicating a more rigorous purification process suitable for advanced lead optimization studies .
| Evidence Dimension | Stereochemical and Purity Specification |
|---|---|
| Target Compound Data | Racemic mixture, Purity: 95-97% |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213097-82-5) |
| Quantified Difference | Enantiomeric Purity: 98% |
| Conditions | Commercial vendor specifications |
Why This Matters
Selection between the cost-effective racemate and the high-purity (R)-enantiomer allows for a stage-appropriate procurement strategy, from early-stage library synthesis to late-stage lead optimization where chiral purity is paramount.
